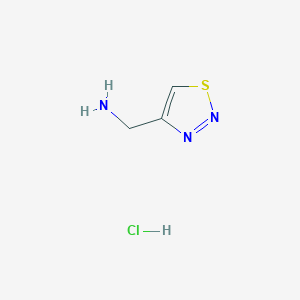

(S)-2-amino-2-cycloheptylacetic acid

説明

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include its role or occurrence in nature or in industrial processes.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also important considerations.Molecular Structure Analysis

Structural analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s molecular geometry, the types of atoms involved, and their connectivity.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pKa values). Spectroscopic properties, such as UV-Vis, IR, or NMR spectra, could also be included.科学的研究の応用

-

Synthesis of Intermolecularly Linked Peptides

- Field : Organic & Biomolecular Chemistry

- Summary : Symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked .

- Methods : These symmetric amino acid derivatives must be prepared based on organic synthesis. It is necessary to develop an optimal synthetic strategy for constructing the target symmetric amino acid derivative .

- Results : These symmetric amino acid derivatives are also synthetic intermediates for the total synthesis of natural products and functional molecules .

-

One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives

- Field : Organic Chemistry

- Summary : In this research, MNPs@Cu as an effective and recyclable nanocatalyst was prepared and characterized using different methods .

- Methods : The nanocatalyst was efficiently used for the promotion of the one-pot synthesis of 2-amino-4H-chromene derivatives via one-pot three-component reaction of the enolizable compound .

- Results : The procedure gave the desired products in high-to-excellent yields in short reaction times .

-

Functionalization of Mesoporous Silica Nanoparticles

- Field : Nanotechnology and Biomedical Applications

- Summary : Amino-functionalized mesoporous silica nanoparticles can be used as platforms for the binding of molecules with interesting applications in many fields, such as drug delivery, catalysis, sensors, and photovoltaics .

- Methods : The amino groups’ distribution on the mesoporous silica nanoparticles was evaluated considering the aggregation state of a grafted photosensitizer (Verteporfin) by using spectroscopic techniques .

- Results : The homogeneous distribution of amino groups within the silica network is a key factor to avoid aggregation during further organic functionalization and to optimize the performance of functionalized silica nanoparticles in biomedical applications .

-

Peptide Applications

- Field : Biomedical Research

- Summary : Cell-penetrating peptides (CPP) have served to deliver various molecules and particles into cells. Biomedical research is vastly improving and gaining ground due to the use of CPPs and synthetic peptides .

- Methods : Synthetic peptides are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, design of novel enzymes .

- Results : Synthetic peptides have found their places in biochemistry, molecular biology, and immunology. They are also very functional and can be readily characterized .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. Appropriate safety measures for handling and storing the compound would also be detailed.

将来の方向性

This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesis that could be explored.

I hope this general outline is helpful. If you have a different compound in mind, or if there are specific aspects you’re interested in, feel free to ask!

特性

IUPAC Name |

(2S)-2-amino-2-cycloheptylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQOIMQMLOTNY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726686 | |

| Record name | (2S)-Amino(cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-amino-2-cycloheptylacetic acid | |

CAS RN |

49606-92-0 | |

| Record name | (2S)-Amino(cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525820.png)

![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)